3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine
Description
3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine is an organic compound that belongs to the class of amines It is characterized by a pyrrolidine ring attached to a butan-2-amine backbone with a methyl group at the third position
Properties
IUPAC Name |
3-methyl-1-pyrrolidin-1-ylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)9(10)7-11-5-3-4-6-11/h8-9H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGHMMMMWUCNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine typically involves the reaction of 3-methyl-2-butanone with pyrrolidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine is an organic compound classified as an amine, featuring a pyrrolidine ring attached to a butan-2-amine backbone, with a methyl group located at the third carbon position. It is recognized for its role in various applications, primarily as a building block in synthesizing complex molecules and its potential biological activities.
Applications
3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine has several applications across various fields.
Scientific Research Applications
- Chemistry 3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine serves as a building block for synthesizing more complex molecules. The synthesis of this compound typically involves the reaction of 3-methyl-2-butanone with pyrrolidine, often utilizing a reducing agent. In industrial settings, continuous flow reactors may be employed to optimize yield and efficiency. High-pressure hydrogenation and advanced catalytic systems can enhance production scalability and cost-effectiveness.
- Biology It is investigated for its potential biological activities.
Potential pharmacological applications
- Neuropharmacological Effects Studies explore its impact on the nervous system.
- Antimicrobial Properties Research into its ability to combat microbes is ongoing.
- Anticancer Activity The compound is being investigated for potential anticancer properties.
Table of Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One | Valine derivative | Contains a carbonyl group |
| 3,3-Dimethyl-1-(pyrrolidin-1-Yl)butan-2-Amine Hydrochloride | Dimethyl derivative | Enhanced steric hindrance |
| 3-Methyl-1-(pyridin-2-Yl)butan-1-Ol | Pyridine derivative | Hydroxyl group instead of amine |
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to active sites and altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One
- 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine hydrochloride
- 3-Methyl-1-(pyridin-2-yl)butan-1-ol
Uniqueness
3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a methyl group at the third position. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine, often referred to as a pyrrolidine derivative, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine is characterized by its pyrrolidine ring attached to a butan-2-amine backbone with a methyl group at the third carbon position. This configuration imparts distinct chemical properties that influence its biological interactions.
The biological activity of 3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biochemical effects. Specifically, it has been shown to affect neurotransmitter systems, which could have implications for neurological disorders.
1. Neuropharmacological Effects
Research indicates that 3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine exhibits stimulant properties similar to other synthetic cathinones. It has been implicated in increasing dopamine levels in the brain, which may contribute to its psychoactive effects. A study highlighted its potential for abuse and dependence due to these stimulant effects .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess properties that inhibit the growth of certain bacteria, making it a candidate for further exploration in the development of antimicrobial agents .
3. Anticancer Activity
Recent investigations have assessed the anticancer potential of 3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine derivatives. In vitro studies demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating that modifications to the structure could enhance its anticancer efficacy .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine, it can be compared with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One | Valine derivative | Contains a carbonyl group, enhancing reactivity. |
| 3,3-Dimethyl-1-(pyrrolidin-1-Yl)butan-2-Amine Hydrochloride | Dimethyl derivative | Exhibits altered pharmacokinetics due to additional methyl groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
